3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
CAS No.: 251912-65-9
Cat. No.: VC2460068
Molecular Formula: C10H6FNO2
Molecular Weight: 191.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 251912-65-9 |
---|---|
Molecular Formula | C10H6FNO2 |
Molecular Weight | 191.16 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde |
Standard InChI | InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H |
Standard InChI Key | AHJLKEQSLHUIPB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NOC(=C2)C=O)F |
Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)C=O)F |
Introduction
Chemical Properties and Structure
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, also known as 3-(4-fluorophenyl)-1,2-oxazole-5-carboxaldehyde, is characterized by its molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol . The compound's structure features a fluorophenyl group attached to an isoxazole ring, which is further functionalized with a carbaldehyde group at the 5-position. This unique structural arrangement contributes to its chemical reactivity and versatility in organic synthesis.
The compound is identified by several key identifiers:
Parameter | Value |
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CAS Number | 251912-65-9 |
Molecular Formula | C₁₀H₆FNO₂ |
Molecular Weight | 191.16 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde |
InChI | InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H |
InChIKey | AHJLKEQSLHUIPB-UHFFFAOYSA-N |
The compound exists as a solid at room temperature and possesses specific spectroscopic characteristics that can be identified through various analytical techniques including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectral analysis .
Applications in Pharmaceutical Research
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde has emerged as a valuable building block in pharmaceutical research, particularly in the development of complex molecules with potential therapeutic properties. Its applications include:
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Intermediate in Drug Synthesis: The compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders .
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Development of Bioactive Compounds: It is utilized in the creation of compounds with potential anticancer, antibacterial, and antifungal properties.
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Structure-Activity Relationship Studies: Researchers employ this compound to investigate the relationship between molecular structure and biological activity, aiding in the rational design of new therapeutic agents.
The incorporation of the fluorophenyl group enhances the compound's drug-like properties, potentially improving metabolic stability and binding affinity to biological targets .
Related Derivatives and Structural Analogs
Several structural analogs of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde have been synthesized and studied, expanding the chemical space of fluorinated isoxazoles with potential applications in medicinal chemistry. Some notable derivatives include:
Compound | CAS Number | Similarity Index |
---|---|---|
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde | 883541-40-0 | 0.99 |
3-(2-Fluorophenyl)isoxazole-5-carbaldehyde | 842973-74-4 | 0.95 |
Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate | 640291-92-5 | 0.91 |
3-Phenylisoxazole-5-carbaldehyde | 14442-12-7 | 0.90 |
5-(4-Fluorophenyl)isoxazole-3-carbaldehyde | 640292-06-4 | - |
These structural variations offer opportunities to tune the physicochemical properties and biological activities of the compounds, enhancing their potential applications in various fields .
Biological and Pharmacological Activities
Research on isoxazole derivatives, including those containing the 3-(4-fluorophenyl)isoxazole scaffold, has revealed a range of biological activities. While specific data on 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde itself is limited, related compounds have demonstrated:
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Antitubercular Activity: Several phenylisoxazole derivatives have been investigated for their potential in treating tuberculosis .
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Enzyme Inhibition: Isoxazole derivatives have been studied for their ability to inhibit various enzymes, including casein kinase 1δ (CK1δ) .
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Potential Anticancer Properties: Research has explored the role of similar compounds in developing molecules with potential anticancer activities.
The unique structure of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, particularly the presence of the fluorine atom, can enhance binding interactions with biological targets and improve pharmacokinetic properties, making it a valuable scaffold for developing novel therapeutic agents .
Chemical Transformations
The carbaldehyde group at the 5-position of the isoxazole ring provides a reactive site for various chemical transformations, expanding the utility of this compound in organic synthesis:
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Condensation Reactions: The aldehyde functionality can undergo condensation with various nucleophiles, such as hydrazine derivatives, to form hydrazones or semicarbazones .
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Reduction Reactions: Reduction of the carbaldehyde group can yield the corresponding alcohol, 3-(4-fluorophenyl)isoxazole-5-methanol.
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Oxidation Reactions: Oxidation of the aldehyde can produce the corresponding carboxylic acid, 3-(4-fluorophenyl)isoxazole-5-carboxylic acid .
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Addition Reactions: The aldehyde can participate in various addition reactions, including the addition of organometallic reagents to form secondary alcohols.
These transformations enable the creation of diverse derivatives with potentially enhanced biological activities and physicochemical properties.
Safety Parameter | Details |
---|---|
Hazard Symbol | Warning (GHS07) |
Hazard Statement | H302 (Harmful if swallowed) |
Storage Class | 11 - Combustible Solids |
Water Hazard Class | WGK 3 (Highly hazardous to water) |
Appropriate precautionary measures should be taken when handling this compound, including:
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Using personal protective equipment
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Avoiding ingestion, inhalation, and skin contact
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Implementing proper disposal procedures for waste materials
These safety considerations are essential for researchers working with this compound in laboratory settings .
Recent Research and Future Directions
Recent studies have explored the potential of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde and related compounds in various applications:
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Novel Pharmaceutical Derivatives: Researchers have synthesized and characterized new derivatives, including semicarbazone derivatives, to explore their potential therapeutic applications .
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Computational Studies: Computational analyses have been conducted to investigate the energetic, structural, and electronic properties of various derivatives, providing insights into their stability and reactivity .
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Structure-Activity Relationship Studies: Ongoing research aims to understand how structural modifications affect biological activity, guiding the development of more potent and selective compounds .
Future research directions may include:
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Investigation of additional structural modifications to optimize biological activity
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Exploration of new synthetic routes to improve efficiency and scalability
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Development of new applications in materials science and agricultural chemistry
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Evaluation of potential environmental impacts and biodegradability
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